2-methyl-N-(pyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
Description
2-Methyl-N-(pyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-amine is a pyrimidine-based molecule with a 2-methyl group, a pyridin-2-ylamine substituent at position 4, and a 4-(thiophen-2-ylsulfonyl)piperazine moiety at position 6. Piperazine derivatives are widely explored for their pharmacological properties, including kinase and phosphodiesterase inhibition (e.g., PDE10A inhibitors in ) . This compound’s structural complexity suggests applications in central nervous system disorders or antimicrobial therapies, aligning with trends in pyrimidine drug development .
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-14-20-16(22-15-5-2-3-7-19-15)13-17(21-14)23-8-10-24(11-9-23)28(25,26)18-6-4-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYMPNCOZHAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(pyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core substituted with a pyridine and a piperazine moiety, along with a thiophene sulfonyl group. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have been tested against Mycobacterium tuberculosis, demonstrating promising inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 μM . While specific data for the target compound is limited, its structural analogs suggest potential effectiveness against various pathogens.
Antitumor Activity
The compound's structural features may confer antitumor properties. Compounds with similar scaffolds have shown selective inhibition of cancer cell proliferation. For example, a related pyrimidine derivative was found to inhibit cell lines expressing folate receptors more potently than others, indicating a targeted mechanism of action . This suggests that the target compound could also exhibit selective cytotoxicity against tumor cells.
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as glycinamide ribonucleotide formyltransferase (GARFTase) .
- Targeting Receptors : The ability to selectively bind to folate receptors indicates that the compound may utilize receptor-mediated endocytosis for enhanced cellular uptake .
Case Studies
- Antitubercular Activity : A study focusing on pyrimidine derivatives demonstrated that specific substitutions could enhance activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their IC50 values, with some achieving significant potency .
- Cytotoxicity Assessment : In vitro studies on related compounds indicated low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Data Table: Biological Activity Comparison
| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293) | Mechanism |
|---|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 - 2.18 | Low | Enzyme Inhibition |
| Compound B | Cancer Cells | <5 | Moderate | Receptor Targeting |
| Target Compound | TBD | TBD | TBD | TBD |
Comparison with Similar Compounds
Piperazine-Linked Pyrimidines
Piperazine substituents are common in medicinal chemistry due to their versatility in hydrogen bonding and solubility modulation. Key comparisons include:
- N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine (): Features a trifluoromethylpyridine-piperazine group.
- 2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-isopropyl-imidazo[4,5-c]pyridin-6-amine (): Contains a methylsulfonyl-piperidine group. Piperidine (saturated) vs. piperazine (two nitrogens) affects basicity; the sulfonyl group here may enhance metabolic stability but reduce aqueous solubility compared to the target’s thiophene-linked sulfonyl .
Key Insight : Sulfonyl groups in piperazine/piperidine derivatives improve target binding but require balancing polarity for optimal pharmacokinetics.
Thiophene-Containing Analogs
Trifluoromethyl-Substituted Pyrimidines
- 6-(Trifluoromethyl)pyrimidin-4-amine derivatives (): Trifluoromethyl groups are metabolically stable and lipophilic. However, they lack the sulfonyl-thiophene’s capacity for π-π interactions, which may limit target engagement in polar environments .
Key Insight : Trifluoromethyl groups excel in enhancing bioavailability, while sulfonyl-thiophene groups optimize target specificity.
Cyclopropane-Containing Derivatives
- MK-8189 (Compound 13) (): A PDE10A inhibitor with a cyclopropane-linked pyridine. The rigid cyclopropane structure enforces a specific conformation, improving selectivity but reducing synthetic accessibility compared to the target’s flexible piperazine chain .
Key Insight : Conformational rigidity vs. flexibility impacts both potency and synthetic feasibility.
Crystallographic and Conformational Analyses
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Dihedral angles between substituents (e.g., 12.8° for phenyl groups) influence molecular packing and solubility. The target’s sulfonyl-thiophene group may adopt similar angular dispositions to optimize crystal lattice interactions .
- The target’s sulfonyl group further amplifies polarity, favoring aqueous environments .
Q & A
Q. Q1. What are the standard synthetic routes for introducing the thiophen-2-ylsulfonyl-piperazine moiety into the pyrimidine core?
The synthesis typically involves sequential coupling reactions. First, the pyrimidine core (e.g., 6-chloro-2-methylpyrimidin-4-amine) undergoes nucleophilic substitution with piperazine under basic conditions (e.g., NaH in DMF) to install the piperazine group. Subsequent sulfonylation of the piperazine nitrogen is achieved using thiophene-2-sulfonyl chloride in dichloromethane with a base like triethylamine. Final purification via column chromatography or recrystallization ensures high purity (>95%). Key characterization includes -NMR to confirm sulfonamide linkage (δ ~3.5 ppm for piperazine protons) and LC-MS for molecular ion verification .
Q. Q2. How can researchers validate the structural integrity of the synthesized compound?
Standard protocols involve:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., pyridin-2-yl at N4, sulfonamide at piperazine).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~445).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., ≥98% purity with acetonitrile/water gradients).
Advanced methods like X-ray crystallography (see Q5 ) resolve conformational ambiguities .
Advanced Synthesis & Optimization
Q. Q3. How can low yields in the final sulfonylation step be addressed?
Common issues include steric hindrance from the pyridin-2-yl group or incomplete sulfonyl chloride activation. Solutions:
- Temperature Control : React at 0–5°C to minimize side reactions.
- Catalytic DMAP : Enhances sulfonylation efficiency by activating the sulfonyl chloride.
- Solvent Optimization : Use anhydrous DCM with molecular sieves to scavenge moisture. Post-reaction, extract unreacted starting materials with ethyl acetate/water .
Q. Q4. What strategies mitigate byproduct formation during piperazine coupling?
Byproducts often arise from over-alkylation or incomplete substitution. Strategies:
- Stoichiometric Control : Use 1.2 equivalents of piperazine to drive the reaction.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves regioselectivity.
- In-Situ Monitoring : TLC (silica, 10% MeOH/DCM) tracks progress. Purify intermediates via flash chromatography before proceeding .
Structural & Conformational Analysis
Q. Q5. How does the thiophen-2-ylsulfonyl group influence the compound’s 3D conformation?
X-ray crystallography reveals:
- The sulfonyl group adopts a gauche conformation relative to the piperazine ring, minimizing steric clash with the pyrimidine core.
- Intramolecular N–H···N hydrogen bonds between the pyrimidine N1 and pyridin-2-yl N stabilize the planar arrangement (dihedral angle <15°).
- The thiophene ring’s sulfur participates in weak C–H···π interactions, enhancing crystal packing .
Q. Q6. Why might NMR data show unexpected splitting of piperazine protons?
This arises from restricted rotation of the sulfonamide group, creating diastereotopic environments. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split signals. DFT calculations (e.g., Gaussian 16) can model rotational barriers (~8–12 kcal/mol) .
Biological Activity & Mechanistic Studies
Q. Q7. How can researchers design kinase inhibition assays for this compound?
- Enzymatic Assays : Use recombinant kinases (e.g., JAK2 or Aurora A) with ATP-Glo™ kits to measure IC. Include staurosporine as a positive control.
- Cellular Assays : Test antiproliferative activity in cancer lines (e.g., K562 leukemia) via MTT assays. Compare with structurally similar inhibitors (e.g., ruxolitinib) to assess selectivity.
- Docking Studies : Model interactions using AutoDock Vina; the sulfonamide group often occupies hydrophobic pockets adjacent to the ATP-binding site .
Q. Q8. How to resolve discrepancies in reported IC50_{50}50 values across studies?
Contradictions may stem from:
- Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) alter competitive inhibition. Standardize using the KM ATP value for each kinase.
- Compound Solubility : Use DMSO stocks <0.1% to avoid precipitation. Confirm solubility via dynamic light scattering.
- Purity Verification : Re-test batches with LC-MS to rule out degradation products .
Metabolic & Stability Profiling
Q. Q9. What methodologies assess the metabolic stability of the sulfonamide group?
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. The thiophene ring may show moderate CYP2C9 inhibition (IC ~5 μM).
- Plasma Stability : Incubate in rat/human plasma (37°C, 4 hr); sulfonamide hydrolysis is rare but possible under acidic conditions .
Advanced Mechanistic Questions
Q. Q10. How to investigate off-target effects due to the pyridin-2-yl moiety?
- Phosphoproteomics : Treat cells (e.g., HEK293) and analyze lysates via LC-MS/MS. Compare phosphorylation patterns with kinase-dead mutants.
- Thermal Shift Assays : Monitor protein denaturation (e.g., SYPRO Orange dye) to identify non-kinase targets (e.g., HSP90).
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
